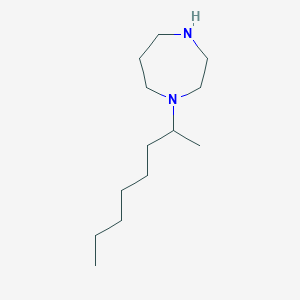
1-(Octan-2-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Octan-2-yl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms The specific structure of this compound includes an octan-2-yl group attached to the nitrogen atom at the first position of the diazepane ring
Vorbereitungsmethoden
The synthesis of 1-(Octan-2-yl)-1,4-diazepane can be achieved through several routes. One common method involves the reaction of 1,4-diazepane with 2-bromooctane under basic conditions. The reaction typically takes place in a sealed Schlenk flask at elevated temperatures (around 85°C) for 24 hours . Another approach involves the use of octan-2-yl mesylate as a substrate, which reacts with 1,4-diazepane in the presence of a base .
Analyse Chemischer Reaktionen
1-(Octan-2-yl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the octan-2-yl group can be replaced by other nucleophiles.
Oxidation and Reduction: The diazepane ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming new cyclic structures.
Common reagents used in these reactions include bases like sodium hydride or potassium tert-butoxide, and oxidizing agents like hydrogen peroxide or potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Octan-2-yl)-1,4-diazepane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties.
Catalysis: It can act as a catalyst in various organic reactions, including cycloaddition and substitution reactions.
Wirkmechanismus
The mechanism by which 1-(Octan-2-yl)-1,4-diazepane exerts its effects is not fully understood. it is believed to interact with molecular targets through its nitrogen atoms, which can form hydrogen bonds or coordinate with metal ions. These interactions can influence various biochemical pathways, potentially leading to its observed effects in medicinal applications .
Vergleich Mit ähnlichen Verbindungen
1-(Octan-2-yl)-1,4-diazepane can be compared with other diazepane derivatives, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base used in organic reactions.
Quinuclidine: A bicyclic amine with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which can impart different reactivity and properties compared to other diazepane derivatives.
Eigenschaften
IUPAC Name |
1-octan-2-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-3-4-5-6-8-13(2)15-11-7-9-14-10-12-15/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPQOQOJALPXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














